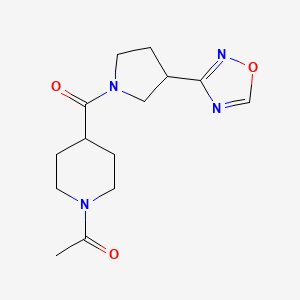

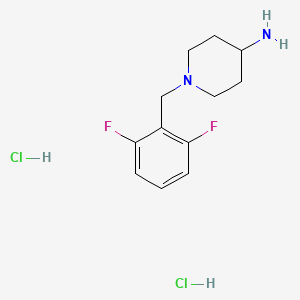

1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone, also known as ODZ-101, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ODZ-101 is a small molecule that binds to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release.

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that this compound may interact with a variety of biological targets.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-oxadiazoles , it is likely that this compound affects multiple pathways, leading to downstream effects such as inhibition of bacterial or viral replication.

Result of Action

Given the reported anti-bacterial, anti-viral, and anti-leishmanial activities of 1,2,4-oxadiazoles , it is likely that this compound exerts its effects by inhibiting the growth or replication of these organisms.

Advantages and Limitations for Lab Experiments

1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone has several advantages and limitations for lab experiments. One of the advantages is that this compound is a small molecule that can easily penetrate the blood-brain barrier and reach the central nervous system. This compound is also relatively stable and can be stored for a long time without degradation. However, one of the limitations is that this compound has low solubility in water, which can make it difficult to administer in vivo. This compound is also relatively expensive and can be difficult to synthesize in large quantities.

Future Directions

There are several future directions for research on 1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone. One of the directions is to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to investigate the molecular mechanisms underlying the effects of this compound on ion channels and enzymes. Furthermore, future research can focus on developing new analogs of this compound with improved pharmacokinetic properties and efficacy. Finally, future research can investigate the potential applications of this compound in other fields such as cancer research and immunology.

In conclusion, this compound is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound binds to the sigma-1 receptor and modulates various cellular processes such as calcium signaling, cell survival, and neurotransmitter release. This compound has various biochemical and physiological effects and has been shown to have anxiolytic, antidepressant, anti-inflammatory, and neuroprotective effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone was first synthesized by a team of researchers led by Dr. Junichi Ohno at the University of Fukui in Japan. The synthesis method involves the coupling of a piperidine derivative with an oxadiazole derivative to form the pyrrolidine-carbonyl-piperidine intermediate. The intermediate is then treated with ethanone to yield this compound. The synthesis method is relatively simple and can be carried out in a few steps with high yield and purity.

Scientific Research Applications

1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone has been extensively studied for its potential applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that these effects are mediated through the sigma-1 receptor. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Furthermore, this compound has been shown to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis.

Biochemical Analysis

Biochemical Properties

For instance, some oxadiazole derivatives have shown promising results as selective histamine H3-receptor antagonists .

Cellular Effects

Some oxadiazole derivatives have shown significant anticancer activity against various human cancer cell lines .

Molecular Mechanism

Oxadiazole derivatives have been found to exhibit a robust inhibitory effect against the epidermal growth factor receptor (EGFR) wild-type enzyme .

Temporal Effects in Laboratory Settings

Oxadiazoles have been reported to have a relatively high density and low melting point, making them attractive for various applications .

Metabolic Pathways

Oxadiazoles can be synthesized from oxidation of tetrazoles in the presence of aldehydes .

properties

IUPAC Name |

1-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-10(19)17-5-2-11(3-6-17)14(20)18-7-4-12(8-18)13-15-9-21-16-13/h9,11-12H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRPGQAIPJASEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2619399.png)

![8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2619402.png)

![Tetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-3(3aH)-one 1,1-dioxide](/img/structure/B2619403.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2619405.png)

![4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2619406.png)

![6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2619407.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619409.png)

![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2619417.png)

![6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619421.png)